N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide typically involves the condensation of 1-methylpiperidine with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functional group transformations. The use of palladium and rhodium catalysts in hydrogenation reactions is common for the preparation of various piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully hydrogenated piperidine rings .
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including analgesic, anti-inflammatory, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide: shares structural similarities with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxy group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(19-14-6-4-3-5-7-14)15(18)16-13-8-10-17(2)11-9-13/h3-7,12-13H,8-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDGRBVFPVLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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